molecular formula C12H11NO2 B14377879 2-(4-Methoxyphenyl)-1H-pyrrole-3-carbaldehyde CAS No. 90180-46-4

2-(4-Methoxyphenyl)-1H-pyrrole-3-carbaldehyde

Cat. No.: B14377879
CAS No.: 90180-46-4
M. Wt: 201.22 g/mol
InChI Key: RHQXKUZDXYCTCP-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-1H-pyrrole-3-carbaldehyde is an organic compound that belongs to the class of pyrrole derivatives It features a pyrrole ring substituted with a 4-methoxyphenyl group and an aldehyde functional group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-1H-pyrrole-3-carbaldehyde typically involves the condensation of 4-methoxybenzaldehyde with pyrrole under acidic conditions. One common method is the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine to form the pyrrole ring . The reaction conditions often include the use of a solvent such as ethanol and a catalyst like acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 2-(4-Methoxyphenyl)-1H-pyrrole-3-carboxylic acid.

    Reduction: 2-(4-Methoxyphenyl)-1H-pyrrole-3-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-1H-pyrrole-3-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer activity . The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methoxyphenyl)-1H-pyrrole-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    2-(4-Methoxyphenyl)-1H-pyrrole-3-methanol: Similar structure but with a primary alcohol group instead of an aldehyde.

    2-(4-Methoxyphenyl)-1H-pyrrole-3-nitrile: Similar structure but with a nitrile group instead of an aldehyde.

Uniqueness

2-(4-Methoxyphenyl)-1H-pyrrole-3-carbaldehyde is unique due to the presence of both the methoxyphenyl and aldehyde groups, which confer distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis .

Properties

CAS No.

90180-46-4

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

2-(4-methoxyphenyl)-1H-pyrrole-3-carbaldehyde

InChI

InChI=1S/C12H11NO2/c1-15-11-4-2-9(3-5-11)12-10(8-14)6-7-13-12/h2-8,13H,1H3

InChI Key

RHQXKUZDXYCTCP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C=CN2)C=O

Origin of Product

United States

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